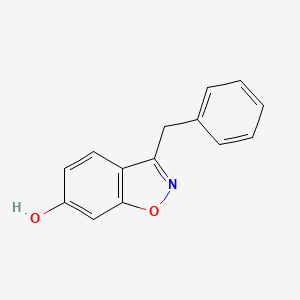

3-Benzyl-1,2-benzoxazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-6-7-12-13(15-17-14(12)9-11)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPHOAWTBCEKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies: Pathways to 3 Benzyl 1,2 Benzoxazol 6 Ol and Its Analogs

Historical and Foundational Approaches to 1,2-Benzoxazole Core Synthesis

The foundational methods for constructing the 1,2-benzoxazole ring system, a core component of numerous bioactive compounds, have traditionally centered on the formation of the heterocyclic ring from acyclic precursors. chim.itwikipedia.org These classical approaches primarily involve intramolecular cyclization reactions, establishing either the crucial C–O or N–O bond.

Two of the most established pathways are:

C–O Bond Formation: This strategy typically begins with an ortho-substituted aryl oxime. chim.it Under basic conditions, an intramolecular nucleophilic substitution occurs, where the oxime oxygen attacks an electrophilic carbon in the ortho position, leading to ring closure.

N–O Bond Formation: Alternatively, the synthesis can proceed from ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines. chim.it In this case, the cyclization forms the N–O bond, often through an oxidative process.

These foundational methods are highly effective because the starting materials can be readily prepared from corresponding carbonyl compounds, making them a mainstay in heterocyclic chemistry. chim.it The traditional condensation of a 2-aminophenol (B121084) with a carbonyl compound is a cornerstone of benzoxazole (B165842) synthesis, highlighting the importance of this precursor. nih.gov

Directed Synthesis of 3-Benzyl-1,2-benzoxazol-6-ol

The targeted synthesis of this compound requires precise control over the introduction of substituents onto the benzoxazole framework. This involves selecting appropriate precursors and regioselective functionalization reactions.

The synthesis of nearly all benzoxazole derivatives begins with an ortho-substituted phenol (B47542), most commonly a 2-aminophenol. nih.gov For the target molecule, a precursor such as 4-substituted-2-aminophenol is required, where the C-4 substituent will ultimately become the C-6 substituent in the benzoxazole ring. A logical starting material would be 4-methoxy-2-aminophenol or 4-benzyloxy-2-aminophenol , where the ether group serves as a protected form of the final C-6 hydroxyl group. These precursors can be synthesized through the nitration of the corresponding phenol followed by reduction of the nitro group.

Attaching the benzyl (B1604629) group at the C-3 position can be achieved through several strategies. A common method involves the condensation of the chosen 2-aminophenol precursor with a reagent that provides the benzyl group and the C-3 carbon.

One effective approach is the reaction of the 2-aminophenol with phenylacetic acid or one of its derivatives (e.g., an ester or acyl chloride) under condensation-promoting conditions. An alternative, more advanced method involves the cyclization of styrenes with 2-nitrophenols, promoted by elemental sulfur and DABCO, which directly yields 2-benzyl benzoxazoles. rsc.org While this method uses a 2-nitrophenol (B165410) instead of a 2-aminophenol, it demonstrates a modern approach to forming the C-benzyl bond during heterocycle formation. rsc.org

Another relevant synthetic route involves the reaction of a suitable triazine precursor with benzyl bromide, which has been used to synthesize 3-benzylmercapto derivatives. nih.gov This highlights the use of benzyl halides as effective alkylating agents for introducing the benzyl moiety onto a heterocyclic system. nih.gov

Introducing the hydroxyl group at the C-6 position requires careful regioselective control. This can be accomplished either by carrying a protected hydroxyl group through the synthesis from the start (as described in 2.2.1) or by functionalizing the pre-formed benzoxazole ring.

If starting with a pre-formed 3-benzyl-1,2-benzoxazole , direct hydroxylation at C-6 is challenging. A more viable modern strategy involves a two-step process:

Regioselective Borylation: Iridium-catalyzed C-H borylation can be used to introduce a boryl group onto the benzene (B151609) ring of a fused heterocyclic system. nih.gov While studies have focused on related heterocycles like 2,1,3-benzothiadiazole, the principles can be applied to benzoxazoles, potentially targeting the C-6 position.

Oxidation: The resulting C-6 boryl group can then be oxidized to a hydroxyl group using an oxidizing agent like Oxone. nih.gov

Research has also shown that for certain benzoxazole syntheses, the electronic nature of substituents influences outcomes; electron-donating groups at C-5 and electron-withdrawing groups at C-6 have been noted to increase product yields in specific cyclization reactions. researchgate.net This suggests that the electronic properties of the benzene ring play a critical role in its reactivity. For instance, the synthesis of 6-chlorobenzoxazol-2-one is achieved through the direct chlorination of benzoxazol-2-one, demonstrating that direct electrophilic substitution at the C-6 position is feasible. google.com

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers a variety of advanced, often catalytic, methods that provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to historical approaches.

A wide range of catalysts has been developed for the synthesis of benzoxazoles from precursors like 2-aminophenols and aldehydes or other carbonyl sources. nih.govacs.org These catalysts facilitate the key condensation and cyclization/aromatization steps.

Catalytic Systems for Benzoxazole Synthesis

| Catalyst System | Precursors | Conditions | Key Advantages |

|---|---|---|---|

| Copper(I) Iodide / 1,10-Phenanthroline | ortho-Haloanilides | High temperature, often microwave assisted | Complements methods using 2-aminophenols; proceeds via Cu(I)/Cu(III) cycle. organic-chemistry.org |

| Palladium Catalysts (e.g., PdCl2) | Benzoxazoles and Bromoarenes | High temperature (150 °C), NMP solvent | Allows for C-H functionalization (e.g., C-7 arylation) on a pre-formed ring. mdpi.com |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol and Aldehydes | Solvent-free, 130 °C | Recyclable heterogeneous catalyst, high yields, environmentally friendly. acs.org |

| Samarium Triflate | 2-Aminophenol and Aldehydes | Aqueous medium, mild conditions | Green and efficient reusable acid catalyst. organic-chemistry.org |

| Triphenylbismuth dichloride | 2-Aminophenols and Thioamides | 60 °C, 1,2-dichloroethane | Promotes desulfurization-cyclization to form 2-substituted benzoxazoles. beilstein-journals.org |

The mechanism of these reactions is a subject of detailed study. For instance, copper-catalyzed cyclizations of ortho-haloanilides are believed to proceed through an oxidative insertion of the copper into the carbon-halogen bond, followed by reductive elimination to form the C-O bond. organic-chemistry.org In palladium-catalyzed C-H functionalization, a plausible mechanism involves a chelation-assisted C-H bond cleavage directed by the benzoxazole nitrogen atom. mdpi.com Triflic anhydride (B1165640) (Tf₂O) has also been used to activate tertiary amides, enabling their reaction with 2-aminophenols to form 2-substituted benzoxazoles through a cascade of activation, nucleophilic addition, and cyclization. nih.gov These advanced catalytic methods offer powerful tools for the efficient and controlled synthesis of complex benzoxazole derivatives like this compound.

Multi-Component Reactions for Diversified Benzoxazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For the synthesis of benzoxazole scaffolds, MCRs offer a convergent and versatile strategy.

One notable MCR approach involves the copper-catalyzed reaction of 2-aminophenols, aldehydes, and another component, which can vary to introduce diversity at different positions of the benzoxazole core. For instance, a one-pot synthesis of 2-arylbenzoxazoles can be achieved through the coupling of catechols, aldehydes, and ammonium (B1175870) acetate, with zirconium tetrachloride as a catalyst. researchgate.net While this method typically yields 2-substituted benzoxazoles, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of 3-substituted isomers like this compound.

A plausible MCR strategy for this compound could involve the reaction of a suitably protected 4-aminophenol (B1666318) derivative, a source of the benzyl group, and a carbonyl equivalent. However, controlling the regioselectivity to favor the 1,2-benzoxazole isomer over the more common 1,3-benzoxazole is a significant challenge.

Table 1: Examples of Multi-Component Reactions for Benzoxazole Synthesis

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Product | Yield (%) | Reference |

| 2-Aminophenol | Benzaldehyde | Ammonium Acetate | ZrCl₄ | 2-Phenylbenzoxazole (B188899) | up to 97% | researchgate.net |

| o-Aminophenol | Aldehyde | - | Copper Complexes | 2-Arylbenzoxazole | up to 95% | rsc.org |

| 2-Aminophenol | β-Diketone | - | TsOH·H₂O / CuI | 2-Substituted Benzoxazole | 64-89% | organic-chemistry.orgacs.org |

Sustainable and Atom-Economical Syntheses of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. jetir.orgjetir.org For the synthesis of benzoxazoles, several sustainable and atom-economical approaches have been developed.

Electrochemical synthesis represents a particularly green method, often proceeding without the need for catalysts or harsh reagents. rsc.org An electrochemical approach for the synthesis of 2-arylbenzoxazoles involves the oxidation of a catechol in the presence of a benzylamine, leading to the formation of the benzoxazole ring through an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism. rsc.org This method is highly atom-economical, with water being the primary byproduct. Adapting this to produce a 6-hydroxy substituted benzoxazole would require starting with a substituted catechol.

The use of reusable, heterogeneous catalysts is another cornerstone of sustainable synthesis. ijpbs.com Catalysts such as metal oxide nanoparticles and functionalized silica (B1680970) have been employed for the synthesis of benzoxazoles from 2-aminophenols and aldehydes or acyl chlorides. organic-chemistry.org These catalysts can often be recovered and reused multiple times without a significant loss of activity, reducing waste and cost. For instance, a magnetic ionic liquid-supported catalyst (LAIL@MNP) has been used for the solvent-free synthesis of 2-phenylbenzoxazole under ultrasound irradiation, with the catalyst being easily separable using an external magnet. nih.gov

Table 2: Comparison of Catalysts in Sustainable Benzoxazole Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Reference |

| Electrochemical | Constant current, aqueous solution | High | No catalyst, mild conditions, atom-economical | rsc.org |

| LAIL@MNP | Solvent-free, ultrasound, 70°C | 82% | Reusable magnetic catalyst, short reaction time | nih.gov |

| Samarium triflate | Aqueous medium, mild conditions | up to 92% | Reusable, efficient in water | organic-chemistry.org |

| Copper(II) oxide nanoparticles | DMSO, air | Good | Heterogeneous, recyclable | organic-chemistry.org |

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound involves critical aspects of stereochemical control and regioselectivity. The formation of the 1,2-benzoxazole ring system, as opposed to the more common 1,3-benzoxazole isomer, is a primary regiochemical challenge.

The regioselectivity of the cyclization step is often dictated by the nature of the starting materials and the reaction mechanism. For example, in the synthesis of benzoxazoles from ortho-hydroxyaryl N-H ketimines, a divergent synthesis can lead to either 3-substituted benzisoxazoles (1,2-benzoxazoles) or 2-substituted benzoxazoles (1,3-benzoxazoles) by switching the reaction conditions. organic-chemistry.org Specifically, anhydrous conditions can favor N-O bond formation to yield the benzisoxazole, while the use of sodium hypochlorite (B82951) can promote a Beckmann-type rearrangement to the benzoxazole. organic-chemistry.org

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful method for constructing five-membered heterocyclic rings with high regioselectivity. nih.govrsc.org The reaction of a nitrile oxide with a suitable dipolarophile can, in principle, lead to the formation of the 1,2-benzoxazole ring. The regioselectivity of such reactions is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. researchgate.net

Stereochemical control would be a concern if chiral centers are present in the starting materials or are created during the synthesis. For this compound, there are no chiral centers in the final molecule itself unless substituents on the benzyl or benzoxazole rings introduce chirality.

Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. numberanalytics.comnumberanalytics.com For a molecule like this compound, several key factors would need to be considered for a successful scale-up.

The choice of reagents and catalysts is also critical. On a large scale, the use of expensive or hazardous reagents is often prohibitive. Therefore, the development of synthetic routes that utilize readily available, inexpensive, and non-toxic materials is essential. The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is particularly attractive for industrial applications. rsc.org

Reaction conditions such as temperature, pressure, and reaction time must be carefully optimized for large-scale production. Reactions that require cryogenic temperatures or high pressures can be difficult and costly to implement on an industrial scale. numberanalytics.com Furthermore, ensuring efficient heat transfer and mixing in large reactors is crucial for maintaining consistent product quality and preventing runaway reactions.

Finally, purification of the final product is a major consideration. The development of a robust purification method, such as crystallization, that can be efficiently performed on a large scale is necessary to obtain the desired product with high purity. rsc.org The synthesis of a benzoxazole derivative has been successfully scaled up to the 10 mmol scale using a magnetic nanoparticle-supported catalyst, demonstrating the potential for applying sustainable methods to larger-scale production. nih.gov

Chemical Reactivity and Transformation of 3 Benzyl 1,2 Benzoxazol 6 Ol

Reactions at the 6-Hydroxyl Group of 3-Benzyl-1,2-benzoxazol-6-ol

The phenolic hydroxyl group at the 6-position is a primary site for chemical modification, enabling derivatization through various reactions.

Alkylation and Acylation Reactions for Derivatization

The hydroxyl group can readily undergo alkylation and acylation to produce a variety of derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity and metabolic stability.

Alkylation: The introduction of alkyl groups can be achieved using alkyl halides in the presence of a base. For instance, the reaction of a phenolic compound with propargyl bromide in the presence of potassium carbonate results in the formation of an alkyne derivative. nih.gov This alkyne can then undergo further reactions, such as [3+2] cycloadditions, to create more complex molecules. nih.gov

Acylation: Acylation of the hydroxyl group is another common derivatization strategy. For example, benzoxazolin-2-ones can be acylated using acid chlorides in the presence of a Lewis acid catalyst like iron(III) chloride hexahydrate. nih.gov While this method has been demonstrated, it can sometimes result in low yields. nih.gov A more specific example is the benzoylation of benzyl (B1604629) α-l-rhamnopyranoside, which, after a series of protection and deprotection steps, yields the desired 4-O-benzoyl derivative. mdpi.com

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Alkylation | Alkyl halide, Base (e.g., K2CO3) | O-alkylated derivative |

| Acylation | Acyl chloride, Lewis Acid (e.g., FeCl3·6H2O) | O-acylated derivative |

| Benzoylation | Benzoyl chloride, Protection/Deprotection | Benzoyl ester |

Coupling Reactions Involving the Phenolic Hydroxyl

The phenolic hydroxyl group can be activated to participate in cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. However, due to the poor leaving group ability of the hydroxyl group, it typically requires activation. mdpi.com

One strategy involves converting the phenol (B47542) into a more reactive electrophile, such as an O-aryl ester, carbonate, or carbamate. mdpi.com These derivatives can then participate in reactions like the Suzuki-Miyaura coupling, often catalyzed by nickel complexes. mdpi.com For instance, nickel-based catalysts have been shown to be effective in the coupling of O-carbonyl and O-pyridyl phenol derivatives. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) System

The benzoxazole ring system can undergo both electrophilic and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents present.

Electrophilic Aromatic Substitution: The reactivity of the benzene (B151609) ring portion of the benzoxazole is influenced by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the oxazole (B20620) ring itself can influence the position of substitution. msu.edu For example, in Friedel-Crafts acylation, the presence of a strongly activating group like a hydroxyl can facilitate the reaction even if a deactivating group is also present. msu.edu

Nucleophilic Aromatic Substitution (NAS): NAS reactions on the benzoxazole ring are also possible, particularly when electron-withdrawing groups are present on the ring, making it more electrophilic. youtube.com These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.commasterorganicchemistry.com The presence of electron-withdrawing groups in the ortho or para positions to the leaving group enhances the reactivity towards nucleophiles. youtube.com

Reactivity of the Benzyl Substituent: Side-Chain Functionalization

The benzyl group attached at the 3-position of the benzoxazole ring offers another site for chemical modification.

The benzylic protons are activated towards free radical attack and can be susceptible to oxidation. msu.edu For example, alkyl side-chains on a benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like hot acidic permanganate (B83412) solutions. msu.edu

Furthermore, the benzyl group can participate in various coupling reactions. For instance, palladium-catalyzed Suzuki coupling reactions have been used to synthesize 3-benzylcoumarins from 3-(chloromethyl)coumarins and arylboronic acids. This suggests that similar strategies could be applied to modify the benzyl group of this compound.

Ring-Opening Reactions and Stability of the 1,2-Benzoxazole Heterocycle in this compound

The 1,2-benzoxazole ring, also known as a benzisoxazole, is a relatively stable heterocyclic system. However, under certain conditions, it can undergo ring-opening reactions. The synthesis of 1,2-benzisoxazoles can be achieved through various methods, including the cyclization of o-substituted aryl oximes or o-hydroxyaryl oximes. chim.it The stability of the ring is an important consideration in the design of synthetic routes and the development of derivatives. Ring-opening of related heterocyclic systems like triazoles has been achieved using transition metal catalysis, photolysis, or free radical mediated reactions, often involving the extrusion of a small molecule like dinitrogen. researchgate.net

Transformations Leading to Novel this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The modification of the this compound scaffold is crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how different chemical features of a molecule contribute to its biological activity.

By systematically altering the substituents on the phenolic hydroxyl group, the benzoxazole ring, and the benzyl group, researchers can generate a library of derivatives. For example, in the SAR study of YC-1, a compound with a related indazole core, derivatives were synthesized by modifying the substituents on the benzyl group. nih.gov It was found that introducing electron-withdrawing groups at the para position of the benzyl ring led to increased inhibitory activity. nih.gov

Similarly, for this compound, a variety of derivatives can be synthesized to probe the SAR. This can involve:

Alkylation and acylation of the 6-hydroxyl group: To investigate the effect of different functional groups at this position. mdpi.com

Substitution on the benzoxazole ring: To explore the impact of electronic and steric effects on activity. mdpi.com

Modification of the benzyl substituent: To determine the optimal substitution pattern on this part of the molecule. mdpi.com

Computational and Theoretical Chemistry of 3 Benzyl 1,2 Benzoxazol 6 Ol

Electronic Structure and Molecular Properties from Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 3-Benzyl-1,2-benzoxazol-6-ol. These calculations provide a foundational understanding of the molecule's reactivity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilic or basic character, while the LUMO indicates its capacity to accept electrons, reflecting its electrophilic or acidic nature. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system, specifically around the hydroxyl group and the oxygen atom within the oxazole (B20620) ring. This distribution makes these sites susceptible to electrophilic attack. The LUMO, conversely, is likely distributed across the fused ring system and the benzyl (B1604629) substituent, indicating the areas most favorable for receiving electrons in a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org DFT calculations for similar benzoxazole derivatives have shown HOMO-LUMO gaps in the range of 3.8 to 4.0 eV, suggesting significant chemical reactivity. semanticscholar.org The reactivity of the molecule can be fine-tuned by substitutions on the aromatic rings, which would alter the HOMO and LUMO energy levels. nih.gov

Table 1: Representative Frontier Molecular Orbital Data (Note: This table is illustrative, based on typical values for similar heterocyclic compounds calculated using DFT methods like B3LYP/6-311G(d,p).)

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.1 | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP surface would show a significant region of negative potential around the phenolic oxygen of the hydroxyl group and the oxygen atom of the oxazole ring. These areas are the most likely sites for hydrogen bonding interactions. nih.gov The hydrogen atom of the hydroxyl group would, in turn, be represented by a region of positive potential. The aromatic rings will exhibit a more neutral potential, though the distribution can be influenced by the substituents. Understanding the ESP is crucial for predicting how the ligand might orient itself within a receptor's binding pocket. nih.gov

Conformational Analysis and Energy Landscape of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying the stable conformations (low-energy states) and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the benzyl group to the benzoxazole core.

A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. nih.gov This analysis reveals the most stable arrangement of the benzyl ring relative to the benzoxazole plane. Studies on structurally similar compounds, such as 3-benzyl-1,3-benzoxazol-2(3H)-one derivatives, have shown significant dihedral angles between the benzyl plane and the benzoxazole ring system, often in the range of 65° to 75°. nih.govresearchgate.net This suggests that a non-planar conformation, where the benzyl ring is twisted out of the plane of the benzoxazole system, is energetically favored to minimize steric hindrance. The specific angles and energy barriers would define the conformational landscape and the accessibility of different shapes that could be important for binding to a biological target. unifi.it

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of synthesized compounds. By calculating properties like nuclear magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transitions (for UV-Vis), theoretical spectra can be generated.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment around each nucleus. Comparing these predicted spectra with experimental data helps confirm the molecular structure. For instance, the chemical shift of the phenolic proton would be a key feature, as would the distinct signals for the methylene (B1212753) bridge protons and the aromatic protons on both ring systems. researchgate.net

IR Spectroscopy: The vibrational frequencies calculated through quantum mechanics correspond to the absorption bands in an IR spectrum. Key predicted vibrations for this compound would include the O-H stretching of the hydroxyl group, C-H stretching from the aromatic and benzyl groups, C=N stretching within the oxazole ring, and C-O stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies of electronic transitions, primarily the π→π* and n→π* transitions. The calculated maximum absorption wavelengths (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule.

Molecular Docking Studies: Ligand-Protein Interactions for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method provides valuable insights into the binding mode and affinity, helping to elucidate the mechanism of action at a molecular level. researchgate.net

For this compound, docking studies would involve placing the molecule into the active site of a computationally modeled or crystallographically determined protein target. The docking algorithm then samples various conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, including:

Hydrogen Bonds: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or threonine in a protein's active site.

Hydrophobic Interactions: The benzyl group and the benzene (B151609) part of the benzoxazole core can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.

π-π Stacking: The aromatic rings can form favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results are typically presented as a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a predicted binding pose. researchgate.net These studies can reveal key interacting residues and guide the design of more potent analogues.

In Silico Modeling for Biological Target Prediction and Mechanism Elucidation

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound could be generated and used to screen databases for proteins that are likely to bind it.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds with known biological activities is available, QSAR models can be built. nih.gov These models create a mathematical relationship between the chemical structures (described by molecular descriptors) and their biological activity. This can help predict the activity of new compounds like this compound and identify the key structural features that drive activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov These predictions are crucial in early-stage drug discovery to assess the druglikeness of a compound and identify potential liabilities before committing to synthesis and experimental testing.

Through these comprehensive computational approaches, a detailed profile of this compound can be constructed, providing a solid theoretical foundation for its synthesis, characterization, and evaluation as a potential bioactive agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates. biolscigroup.us For benzoxazole derivatives, QSAR studies have been pivotal in elucidating the structural features that govern their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netbohrium.com

Research Findings in QSAR Modeling of Benzoxazole Derivatives

Various QSAR studies have been conducted on benzoxazole derivatives to understand the relationship between their structural attributes and biological activities. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop 3D-QSAR models.

For instance, a 3D-QSAR study on a series of benzoxazole derivatives as anticancer agents targeting the VEGFR-2 kinase enzyme yielded robust CoMFA and CoMSIA models for different cancer cell lines. nih.gov The statistical validation of these models, including the coefficient of determination (R²), the cross-validated coefficient (q² or Rcv²), and the predictive R² (Rpred²), underscores their reliability in predicting the anticancer potency of new benzoxazole compounds. nih.gov

In another study focusing on the anti-inflammatory activity of novel benzoxazole derivatives, 3D-QSAR models were developed that showed a strong correlation between the structural features and the observed in vivo activity. bohrium.comtandfonline.com The high values of q² and conventional r² for both CoMFA and CoMSIA models indicated their predictive power. bohrium.comtandfonline.com

QSAR models have also been successfully applied to understand the antimicrobial properties of benzoxazole derivatives. A study on 46 benzoxazole derivatives against various microbial strains resulted in a robust QSAR model where topological parameters and molecular connectivity indices were identified as key determinants of antimicrobial activity. researchgate.net

The table below summarizes the statistical results from a representative 3D-QSAR study on benzoxazole derivatives as anticancer agents. nih.gov

| Cell Line | Model | q² (Rcv²) | r² | Rpred² |

| HepG2 | CoMFA | 0.509 | - | 0.5128 |

| CoMSIA | 0.711 | - | 0.6198 | |

| HCT-116 | CoMFA | 0.574 | - | 0.5597 |

| CoMSIA | 0.531 | - | 0.5804 | |

| MCF-7 | CoMFA | 0.568 | - | 0.5057 |

| CoMSIA | 0.669 | - | 0.6577 |

This table presents the statistical validation parameters for 3D-QSAR models (CoMFA and CoMSIA) for a series of benzoxazole derivatives against different cancer cell lines. nih.gov q² (Rcv²) is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and Rpred² is the predictive correlation coefficient for the test set.

Furthermore, a 3D-QSAR analysis on benzazole derivatives, including benzoxazoles, as eukaryotic topoisomerase II inhibitors demonstrated a good fit with an r² value of 0.997 and a q² value of 0.435. nih.gov This model revealed that electronegatively charged substituents on the heterocyclic ring system and a bulky substituent at specific positions of the phenyl ring enhance the inhibitory activity. nih.gov

The insights gained from these QSAR studies are invaluable for the rational design of new benzoxazole derivatives with improved therapeutic potential. By identifying the key steric, electronic, and hydrophobic features that influence biological activity, medicinal chemists can strategically modify the benzoxazole scaffold to optimize its pharmacological profile.

No Publicly Available Preclinical Data on the Biological Activity of this compound

Extensive searches of publicly available scientific literature have revealed no specific preclinical, non-human data on the biological activity of the chemical compound This compound . Consequently, it is not possible to provide an article on its biological activity and mechanistic insights based on the requested detailed outline.

While the broader class of benzoxazole derivatives has been the subject of various biological investigations, the explicit instructions to focus solely on this compound prevent the inclusion of information from related but structurally distinct compounds. The absence of specific data for this particular molecule means that no information can be provided for the outlined sections, including receptor binding modulation, enzyme inhibition assays, or its effects on cellular signaling cascades and processes.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the lack of available scientific information in the public domain.

Biological Activity and Mechanistic Insights of 3 Benzyl 1,2 Benzoxazol 6 Ol Pre Clinical, Non Human Focus

Cellular Response and Pathway Analysis in Model Systems

Gene Expression and Proteomic Profiling in Response to 3-Benzyl-1,2-benzoxazol-6-ol

No studies reporting on the gene expression or proteomic profiling in response to this compound were identified. However, proteomic approaches have been utilized to understand the mechanisms of action of other complex heterocyclic compounds. For instance, affinity-based protein profiling has been applied to identify potential protein targets of antimalarial compounds, revealing interactions with proteins involved in oxidoreductase activities. nih.gov This methodology allows for the identification of molecular targets within complex biological systems like Plasmodium falciparum and yeast proteomes. nih.gov

Pre-clinical In Vivo Studies in Non-Human Organisms (for mechanistic understanding)

Investigation of Mechanistic Pathways in Model Organisms

Specific mechanistic pathways for this compound have not been elucidated in model organisms. For other compounds, such as 3-(2-benzoxazol-5-yl)alanine derivatives, antimicrobial activity has been evaluated against model bacterial strains like Bacillus subtilis and Escherichia coli, as well as the yeast Pichia pastoris. nih.gov Such studies help in understanding the spectrum of activity and potential mechanisms of antimicrobial action. nih.gov

Structure-Activity Relationships (SAR) for this compound Analogs

Direct structure-activity relationship (SAR) studies for analogs of this compound are not available. However, SAR studies on other benzoxazole (B165842) derivatives provide insights into how structural modifications can influence biological activity.

For a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the nature and position of substituents on the benzoxazole ring were found to be crucial for their antimicrobial properties. nih.gov Specifically, substituents at positions 2 and 5 of the benzoxazole ring were identified as important for activity. nih.gov The antifungal activity of these compounds was generally more pronounced than their antibacterial effects. nih.gov

In the context of dual sEH/FAAH inhibitors with a benzothiazole (B30560) core, SAR studies indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov The introduction of fluorine atoms at specific positions was also explored to improve metabolic stability. nih.gov

The table below summarizes SAR findings for related, but distinct, benzoxazole derivatives.

| Compound Class | Key SAR Findings | Reference |

| 3-(2-benzoxazol-5-yl)alanine Derivatives | Substituents at positions 2 and 5 of the benzoxazole ring are important for activity. Antifungal activity is more pronounced than antibacterial activity. | nih.gov |

| Benzothiazole-phenyl Analogs (sEH/FAAH inhibitors) | Trifluoromethyl groups on aromatic rings are well-tolerated. Introduction of fluorine can improve metabolic stability. | nih.gov |

It is important to reiterate that the information above is for related compound classes and should not be directly extrapolated to this compound. Further research is required to determine the specific biological profile of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Benzyl 1,2 Benzoxazol 6 Ol

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of "3-Benzyl-1,2-benzoxazol-6-ol". By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for distinguishing between isobaric compounds. The fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure.

In the case of "this compound", electron impact (EI) or electrospray ionization (ESI) would be employed. The fragmentation would likely initiate with the cleavage of the weakest bonds. A primary fragmentation pathway for benzyl-substituted heterocycles often involves the formation of a stable benzyl (B1604629) cation. researchgate.net For this compound, a prominent peak corresponding to the benzyl cation (C7H7+) at m/z 91 would be expected. Another significant fragmentation would likely be the cleavage of the N-O bond within the 1,2-benzoxazole ring, a characteristic fragmentation for this heterocyclic system. sci-hub.st The study of substituent effects on the fragmentation of related heterocyclic systems, such as 3,5-diphenyl-1,2,4-oxadiazole, has shown that the stability of the resulting fragments can direct the fragmentation pathways. sci-hub.st

Furthermore, HRMS is pivotal in identifying potential metabolites of "this compound" in biological studies. Common metabolic transformations for phenolic compounds include glucuronidation, sulfation, and methylation of the hydroxyl group. mdpi.com HRMS can detect the mass shifts corresponding to these conjugations, thereby identifying the modified metabolites.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Potential Fragments

| Fragment | Predicted m/z | Description |

| [M]+ | 225.0790 | Molecular Ion |

| [M-H]+ | 224.0712 | Deprotonated Molecular Ion |

| [C7H7]+ | 91.0548 | Benzyl Cation |

| [M-C7H7]+ | 134.0242 | Loss of Benzyl Group |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of "this compound" in solution. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment and for probing stereochemical and conformational aspects. numberanalytics.comresearchgate.net

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the benzoxazole (B165842) ring and the benzyl substituent, as well as a signal for the phenolic hydroxyl group. The ¹³C NMR spectrum for the parent benzoxazole shows distinct chemical shifts for its carbons, which would be influenced by the substituents in "this compound". chemicalbook.com

Advanced NMR experiments would provide deeper insights:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, helping to assign protons on the same aromatic ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting the benzyl group to the benzoxazole core and for placing the substituents on the benzoxazole ring. ipb.ptnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.comipb.pt This would be particularly useful in determining the preferred conformation of the benzyl group relative to the benzoxazole ring system.

For related rigid bicyclic systems, NMR has been extensively used to determine stereochemistry. google.com While "this compound" is not chiral, the principles of using NOE to establish through-space interactions are applicable to defining its conformational preferences.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Benzoxazole Core of this compound (based on unsubstituted benzoxazole)

| Carbon Atom | Unsubstituted Benzoxazole (ppm) chemicalbook.com | Predicted Shift in this compound |

| C2 | 153.2 | Shifted due to C3 substitution |

| C3a | 141.5 | Shifted due to C3 substitution |

| C4 | 110.1 | No significant shift expected |

| C5 | 124.6 | Shifted due to C6-OH |

| C6 | 124.2 | Shifted due to OH group |

| C7 | 119.2 | No significant shift expected |

| C7a | 150.5 | Shifted due to C6-OH |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., LC-MS, GC-MS methods development)

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for separating it from reaction byproducts or other components in a mixture. news-medical.net The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte.

Given the phenolic nature and molecular weight of "this compound", LC coupled with mass spectrometry (LC-MS) is a highly suitable technique. news-medical.net Reversed-phase LC, using a C18 column, would likely be effective for separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov LC-MS combines the separation power of LC with the detection specificity and sensitivity of MS, making it ideal for both qualitative and quantitative analysis. news-medical.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely requiring derivatization of the phenolic hydroxyl group to increase volatility and thermal stability. researchgate.netnih.gov While GC can offer high resolution, the need for derivatization adds a step to the sample preparation process.

The development of a robust chromatographic method would involve optimizing parameters such as the column type, mobile/carrier gas phase composition, temperature, and flow rate to achieve good separation and peak shape. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. nih.gov

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Advantages | Disadvantages |

| LC-MS | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds, no derivatization required. news-medical.net | Can be affected by matrix effects. nih.gov |

| GC-MS | High resolution, provides detailed structural information through fragmentation patterns. researchgate.net | May require derivatization for polar compounds, not suitable for thermally labile compounds. mdpi.com |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. semanticscholar.orgresearchgate.net For "this compound", obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal confirmation of its connectivity and the three-dimensional arrangement of the atoms in the crystal lattice.

Studies on related substituted benzoxazole derivatives have revealed key structural features. nih.govresearchgate.netnih.gov For instance, the benzoxazole ring system is typically planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of "this compound", the phenolic hydroxyl group would be expected to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. semanticscholar.orgresearchgate.net The aromatic rings of the benzoxazole core and the benzyl substituent could engage in π-π stacking interactions, further stabilizing the crystal structure.

The conformation of the benzyl group relative to the benzoxazole ring in the solid state would also be determined, providing valuable information that can be compared with the solution-state conformation derived from NMR studies.

Table 4: Expected X-ray Crystallographic Parameters and Interactions for this compound (based on related structures)

| Parameter/Interaction | Expected Observation | Reference |

| Benzoxazole Ring | Planar | nih.govresearchgate.net |

| Hydrogen Bonding | O-H···N or O-H···O interactions involving the phenolic hydroxyl group. | semanticscholar.orgresearchgate.net |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | semanticscholar.org |

| Conformation | Defined torsion angle between the benzyl group and the benzoxazole ring. | nih.govresearchgate.net |

Development of Bioanalytical Assays for Detection in Biological Matrices

The development of a robust and validated bioanalytical assay is essential for quantifying "this compound" and its metabolites in biological matrices such as plasma, urine, and tissue samples. nih.govraps.org This is a critical step in preclinical and clinical studies to understand the compound's pharmacokinetics.

LC-MS/MS (tandem mass spectrometry) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. notroxresearch.com The development of an LC-MS/MS method would involve several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix. nih.gov Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) would be evaluated to achieve optimal recovery and minimize matrix effects. mdpi.com

Chromatographic Separation: An optimized LC method, as described in section 6.3, would be used to separate the analyte from endogenous components.

Mass Spectrometric Detection: The MS would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Method Validation: The assay would be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability in the biological matrix. raps.org

The phenolic nature of "this compound" requires careful consideration during assay development, as phenolic compounds can be prone to oxidation or conjugation. nih.govnih.gov The stability of the analyte in the biological matrix under various storage and handling conditions must be thoroughly assessed.

Future Perspectives and Research Directions for 3 Benzyl 1,2 Benzoxazol 6 Ol

Exploration of Novel Synthetic Methodologies for Diversification

The future of 3-Benzyl-1,2-benzoxazol-6-ol as a lead compound hinges on the development of innovative and efficient synthetic strategies to generate a diverse library of analogues. While classical methods for constructing the 1,2-benzisoxazole (B1199462) core, such as the cyclization of o-hydroxyaryl oximes and imines, provide a foundational approach, future research will necessitate more advanced and versatile methodologies. chim.it

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. These powerful techniques could enable the introduction of a wide array of substituents onto the benzoxazole (B165842) core and the benzyl (B1604629) moiety, allowing for a systematic investigation of structure-activity relationships (SAR). For instance, palladium-catalyzed reactions could be employed to forge new carbon-carbon and carbon-heteroatom bonds at various positions of the scaffold. chim.it

Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy for rapid library synthesis. MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning with the principles of green chemistry. nih.gov A hypothetical MCR for the synthesis of this compound derivatives could involve the convergent assembly of a substituted phenol (B47542), a benzyl halide, and a source of the N-O fragment.

The synthesis of related compounds, such as 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, provides a tangible example of how the core structure can be functionalized. nih.govresearchgate.net Future work should aim to build upon such transformations, exploring a broader range of acylating and alkylating agents to probe the electronic and steric requirements for biological activity. Additionally, the synthesis of prodrugs, for example by esterification of the 6-hydroxyl group as seen in 3-Benzyl-1,2-benzoxazol-6-yl acetate, could be explored to improve pharmacokinetic properties. vulcanchem.com

Deeper Elucidation of Molecular Mechanisms of Action

While the broader class of benzoxazoles has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized. nih.govresearchgate.net Future research must prioritize the systematic biological evaluation of this compound and its derivatives to identify their primary cellular interactors.

Initial screening assays should encompass a broad range of targets. Given that some benzoxazole derivatives interact with serotonin (B10506) and dopamine (B1211576) receptors, investigating the neuropsychopharmacological potential of this compound is a logical starting point. mdpi.com Moreover, the structural similarity of 1,2-benzisothiazole (B1215175) derivatives, which can mimic the benzylisoquinoline structure and exhibit spasmolytic activities, suggests that this compound could be explored for similar properties. nih.gov

Cell-based assays will be instrumental in pinpointing the cellular pathways modulated by this compound. For instance, its anti-proliferative effects could be assessed against a panel of cancer cell lines, followed by mechanistic studies to determine if it induces apoptosis, cell cycle arrest, or inhibits key signaling pathways. Similarly, its potential as an anti-inflammatory agent could be investigated by measuring its effect on the production of pro-inflammatory cytokines and enzymes in relevant cell models. chim.it

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, in silico approaches will be invaluable for prioritizing synthetic targets, predicting biological activities, and understanding the molecular basis of its interactions.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound and its analogues within the active sites of various biological targets. nih.gov These studies can help to rationalize observed SAR and guide the design of more potent and selective ligands. For example, docking against microbial enzymes or cancer-related proteins could reveal key interactions that can be optimized through structural modifications.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, revealing conformational changes and the stability of the complex over time. nih.gov This information is crucial for understanding the finer details of the binding mechanism.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as a sufficient number of analogues with corresponding biological data become available. These models will establish a mathematical correlation between the physicochemical properties of the compounds and their biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives. Density Functional Theory (DFT) calculations can also be utilized to understand the electronic properties of the molecules, which can be correlated with their reactivity and biological function. nih.gov

Potential as a Chemical Probe for Biological Discoveries

A well-characterized small molecule with a defined mechanism of action can serve as a powerful chemical probe to investigate complex biological processes. This compound, once its biological targets are identified and validated, holds significant promise in this regard.

To be an effective chemical probe, the compound should exhibit high potency and selectivity for its target. The diversification of the this compound scaffold, as described in section 7.1, will be critical for developing such probes. By systematically modifying the benzyl and benzoxazole moieties, it should be possible to fine-tune the compound's affinity and selectivity.

Furthermore, the synthesis of tagged derivatives, for instance, by incorporating a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group, would enable a range of powerful applications. Fluorescently labeled probes could be used to visualize the subcellular localization of the target protein in living cells. Biotinylated probes could be employed for affinity purification of the target protein and its binding partners, aiding in the elucidation of protein-protein interaction networks. Photo-affinity labeling probes would allow for the covalent and irreversible capture of the target protein, facilitating its identification and characterization. The known biological activities of the broader benzoxazole class suggest that probes derived from this compound could be valuable tools for studying a variety of biological systems. nih.govresearchgate.net

Advancements in Analytical Characterization Techniques

Robust analytical methods are indispensable for ensuring the identity, purity, and stability of synthesized compounds, as well as for studying their interactions with biological macromolecules. The comprehensive characterization of this compound and its derivatives will rely on a suite of modern analytical techniques.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) will be fundamental for unambiguous structure elucidation of novel analogues. mdpi.com Infrared (IR) spectroscopy will provide valuable information about the functional groups present in the molecules. For crystalline compounds, X-ray crystallography will offer definitive proof of structure and provide insights into the three-dimensional arrangement of the molecule in the solid state, as has been done for related benzoxazolone derivatives. nih.gov

To study the interactions of this compound with its biological targets, techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics, which are crucial for understanding the molecular recognition process.

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), will be essential for purity assessment, reaction monitoring, and for studying the metabolic fate of the compounds in biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies yield 3-Benzyl-1,2-benzoxazol-6-ol with high purity, and how can side products be minimized?

- Answer : A common approach involves refluxing precursors (e.g., substituted benzoxazoles with benzyl halides) in anhydrous solvents like dichloromethane or THF under nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the target compound. Side products, such as unreacted intermediates or over-alkylated derivatives, can be minimized by optimizing reaction stoichiometry and temperature .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Answer :

- UV-Vis Spectroscopy : Identifies electronic transitions in the benzoxazole core (e.g., π→π* transitions near 270–300 nm) .

- IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200 cm⁻¹) and benzoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) .

- NMR : ¹H NMR resolves benzyl protons (δ 3.8–4.2 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms substitution patterns .

Q. How can its thermodynamic properties (e.g., enthalpy of formation) be experimentally determined?

- Answer : Combustion calorimetry or reaction thermochemistry studies using differential scanning calorimetry (DSC) provide enthalpy data. Computational methods (e.g., Gaussian with DFT-B3LYP/6-311+G(d,p)) can supplement experimental values .

Q. What crystallographic methods confirm the molecular geometry of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K resolves bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl planes). Data refinement with software like SHELXL ensures accuracy (R-factor < 0.08) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in hydrogen-bonding interactions observed in crystal structures?

- Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) can model non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å in related derivatives) and predict packing motifs. Comparing simulated vs. experimental XRD data identifies steric repulsions or van der Waals forces dominating crystal stabilization .

Q. What strategies elucidate the conformation-specific spectroscopic behavior of this compound?

- Answer : Resonance-enhanced two-photon ionization (R2PI) coupled with UV-UV hole-burning spectroscopy isolates conformers. Rotational band contour analysis distinguishes gauche and anti arrangements of the benzyl group, validated by DFT calculations (e.g., B3LYP/cc-pVTZ) .

Q. How do substituents (e.g., electron-withdrawing groups) alter the electronic properties of the benzoxazole core?

- Answer : Hammett substituent constants (σ) correlate with changes in C=N bond lengths (via SC-XRD) and redox potentials (cyclic voltammetry). For example, electron-withdrawing groups increase ring planarity and reduce HOMO-LUMO gaps, as seen in derivatives like 3-(chlorophenyl) analogs .

Q. What analytical methods quantify trace impurities in this compound during biological activity studies?

- Answer : Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-ESI-QqQ MS) in dynamic multiple reaction monitoring (DMRM) mode achieves quantification limits <1 ng/mL. Internal standards (e.g., deuterated analogs) validate accuracy .

Q. How to design structure-activity relationship (SAR) studies for benzoxazole derivatives targeting neurological applications?

- Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) at the benzyl or hydroxyl positions.

- Step 2 : Assess binding affinity via radioligand assays (e.g., dopamine D₂ receptors) or sodium channel blocking (patch-clamp electrophysiology).

- Step 3 : Corrogate activity with steric/electronic parameters (e.g., logP, polar surface area) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.